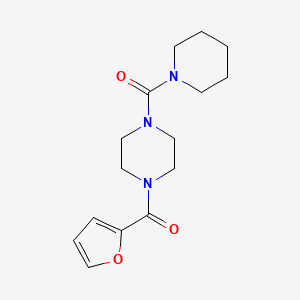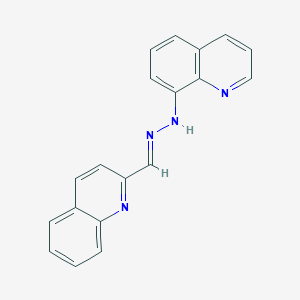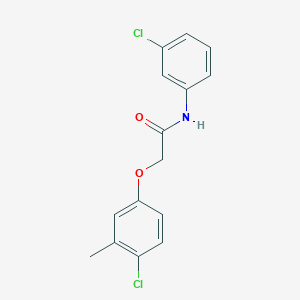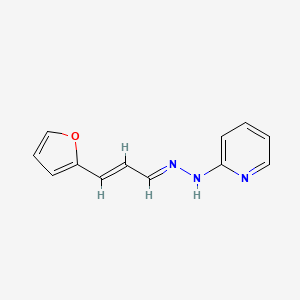![molecular formula C15H12N2O2S2 B5731425 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide, also known as MTTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTTC is a thiazole derivative that has been synthesized and studied for its biological and pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown significant activity against a range of microorganisms and cancer cells. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide. One area of interest is the development of more water-soluble derivatives of this compound, which would make it easier to work with in experiments. Another area of interest is the study of this compound in combination with other drugs, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminothiophene with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with thiosemicarbazide to yield this compound. Other methods include the reaction of 2-bromo-4-methoxyphenylthiazole with thiosemicarbazide or the reaction of 2-aminothiophene with 4-methoxyphenyl isothiocyanate.
Aplicaciones Científicas De Investigación
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been studied extensively for its potential applications in various fields of research. It has been found to exhibit significant antimicrobial activity against a range of bacteria and fungi. This compound has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)12-9-21-15(16-12)17-14(18)13-3-2-8-20-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNLXWOTUAMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)



![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)
![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)
![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)